(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide
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Overview
Description
(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide is a complex organic compound featuring a thiazole ring, a cyano group, and a butenamide moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to targetCOX-1 and COX-2 enzymes , which play a crucial role in the inflammatory response.
Mode of Action
Related compounds have demonstratedinhibition of COX-1 and COX-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Given its potential cox-1 and cox-2 inhibition, it may impact thearachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammation and pain signaling.
Result of Action
Related compounds have shownanti-inflammatory activity . This suggests that (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide might also exhibit anti-inflammatory effects, potentially through the inhibition of prostaglandin production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,5-diethylphenylamine with carbon disulfide and an appropriate halogenating agent.
Coupling Reaction: The thiazole derivative is then coupled with a cyanoacrylamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine: A precursor in the synthesis of (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide.
1,3,4-Thiadiazole Derivatives: Compounds with similar structural motifs and biological activities.
2-Amino-5-methylthiazole: Another thiazole derivative with comparable chemical properties.
Uniqueness
This compound stands out due to its unique combination of a cyano group, thiazole ring, and butenamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research fields.
Properties
IUPAC Name |
(Z)-2-cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-4-12-6-7-13(5-2)14(8-12)16-10-24-18(22-16)21-11(3)15(9-19)17(20)23/h6-8,10H,4-5H2,1-3H3,(H2,20,23)(H,21,22)/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQZXCKAODADDE-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)NC(=C(C#N)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)N/C(=C(/C#N)\C(=O)N)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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